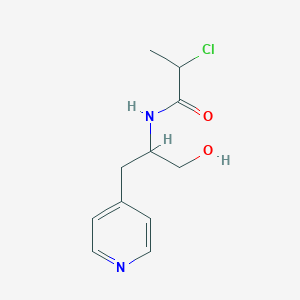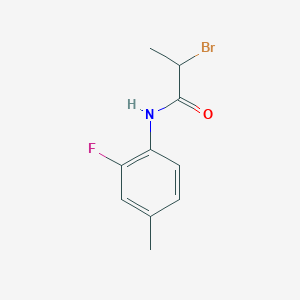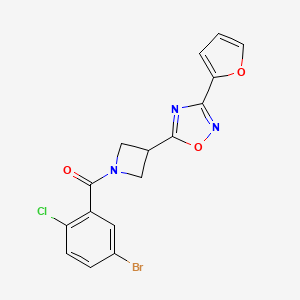![molecular formula C10H17N5O2S2 B2364881 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide CAS No. 898462-37-8](/img/structure/B2364881.png)
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide” is a chemical compound that contains a 1,3,4-thiadiazole nucleus . This nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
科学的研究の応用
Molecular Structure and Synthesis
Research on 1,3,4-thiadiazole derivatives, such as the title compound, has revealed their potential due to unique structural characteristics. These compounds exhibit strong interactions between sulfonyl groups and the thiadiazole ring, indicating possible applications in materials science and pharmaceuticals due to their reactive nature and structural stability (Pedregosa et al., 1996).
Pharmacological Applications
The title compound's derivatives have been explored for their potential as pharmacological agents. Studies have focused on their roles as inhibitors for enzymes like glutaminase, highlighting their application in cancer therapy by attenuating the growth of cancer cells (Shukla et al., 2012). Additionally, antimicrobial evaluations of novel thiadiazole and thiazolidinone derivatives indicate promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Darwish et al., 2014; Gouda et al., 2010).
Antiproliferative and Anticancer Activity
The exploration of thiadiazole derivatives in anticancer research has shown significant outcomes. Certain derivatives have been identified with potent antiproliferative activities against various cancer cell lines, offering a pathway for the development of new anticancer drugs (Juszczak et al., 2008; Karabanovich et al., 2016).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives have been extensively studied, revealing their efficacy against a broad spectrum of bacterial and fungal pathogens. This positions them as candidates for further development into antimicrobial and antifungal agents (Sych et al., 2019; Muhi-eldeen et al., 1988).
将来の方向性
The 1,3,4-thiadiazole nucleus and its derivatives have been established as pharmacologically significant scaffolds due to their broad and potent activity . Future research could focus on exploring the potential of “2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide” in various pharmacological activities.
特性
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S2/c1-10(2,3)13-7(17)12-8-14-15-9(19-8)18-5-6(16)11-4/h5H2,1-4H3,(H,11,16)(H2,12,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRANOPFHZRKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)

![1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2364806.png)


![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)

![5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364815.png)




![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)